2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Brand Name:
Vulcanchem
CAS No.:
19661-02-0
VCID:
VC20754738
InChI:
InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2
SMILES:
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O
Molecular Formula:
C23H29NO
Molecular Weight:
335.5 g/mol
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
CAS No.: 19661-02-0
Cat. No.: VC20754738
Molecular Formula: C23H29NO
Molecular Weight: 335.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19661-02-0 |
|---|---|
| Molecular Formula | C23H29NO |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | 2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
| Standard InChI | InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2 |
| Standard InChI Key | BTIQMEMVSDDJFY-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
| Canonical SMILES | C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator